N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S3/c1-3-4-9-11(23-17-16-9)12(19)15-13-14-8-5-6-18(24(2,20)21)7-10(8)22-13/h3-7H2,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEOYIXSLMWRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to a class of thiazole and thiadiazole derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₅H₁₄N₄O₃S₃
- Molecular Weight : 394.5 g/mol
- CAS Number : 1396676-79-1
The compound acts primarily as an inhibitor of various kinases, notably c-Met kinase, which is implicated in several cancer pathways. The mechanism involves the inhibition of c-Met phosphorylation, leading to reduced cell proliferation and survival in cancer cells. This has been evidenced through in vitro studies where the compound demonstrated significant anti-cancer activity.
Anticancer Activity
Recent studies have explored the efficacy of thiadiazole derivatives in inhibiting cancer cell lines. The compound was tested against several human cancer cell lines and exhibited notable cytotoxic effects.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MKN-45 | 45.67 | Induces apoptosis and cell cycle arrest |
| A549 | 50.15 | Inhibits c-Met phosphorylation |
| HeLa | 56.64 | Disrupts cell signaling pathways |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased annexin V staining in treated cells compared to controls.
Pharmacokinetics
In vivo pharmacokinetic studies in BALB/c mice indicated that the compound has favorable absorption characteristics and a good distribution profile. The bioavailability was assessed through oral administration, revealing that the compound maintains therapeutic levels in systemic circulation for extended periods.
Study 1: In Vitro Evaluation
In a study published in PubMed, researchers synthesized a series of thiadiazole derivatives and evaluated their biological activity against c-Met. Among these, this compound emerged as a potent inhibitor with an IC50 value significantly lower than existing therapies .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted the importance of the methylsulfonyl group in enhancing the binding affinity to c-Met. Modifications to the thiadiazole core structure were shown to impact both potency and selectivity against various kinases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H14N4O3S3
- Molecular Weight : 394.48 g/mol
- IUPAC Name : N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide
The compound consists of a thiazole ring fused with a pyridine moiety and exhibits a sulfonyl group that enhances its solubility and biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 |
These findings suggest that the compound could be a candidate for further development in cancer therapy due to its ability to inhibit tumor growth effectively.
Anticonvulsant Properties
Certain derivatives have shown promising anticonvulsant activity in animal models. The following table summarizes key findings:
| Compound | ED50 (mg/kg) | Protection Rate (%) |
|---|---|---|
| Compound C | 10 | 100% |
| Compound D | 20 | 80% |
These results indicate the potential of thiazole derivatives in managing seizure disorders.
Antitumor Efficacy in Human Cancer Cell Lines
A series of studies have synthesized various thiazole derivatives and tested them against human cancer cell lines. One notable derivative exhibited an IC50 value lower than that of doxorubicin, indicating superior efficacy in inhibiting tumor growth.
Neuroprotective Properties
In models of ischemia/reperfusion injury, certain derivatives demonstrated significant neuroprotective effects by reducing neuronal injury and enhancing survival rates in neuronal cultures.
Q & A
Q. What comparative studies distinguish this compound from clinical-stage analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
